(18Z,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA

Stargardt disease ELOVL4 retinal degeneration

This terminal product of the ELOVL4 elongase is indispensable for calibrating LC‑MS/MS detection in Stargardt disease‑3 research and for quantifying C36:6‑phosphatidylcholine species in retinal lipid extracts. Unlike generic C16–C22 acyl‑CoAs, only C36:6‑CoA matches the sn‑1 donor specificity required for functional reconstitution of the very‑long‑chain fatty acid elongation cycle. Procure this authentic standard to ensure accurate ELOVL4 activity measurements, metabolic flux analyses, and validation of synthetic biology platforms targeting ω‑3 VLC‑PUFA production.

Molecular Formula C57H94N7O17P3S
Molecular Weight 1274.4 g/mol
Cat. No. B15549070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(18Z,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA
Molecular FormulaC57H94N7O17P3S
Molecular Weight1274.4 g/mol
Structural Identifiers
InChIInChI=1S/C57H94N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-48(66)85-41-40-59-47(65)38-39-60-55(69)52(68)57(2,3)43-78-84(75,76)81-83(73,74)77-42-46-51(80-82(70,71)72)50(67)56(79-46)64-45-63-49-53(58)61-44-62-54(49)64/h5-6,8-9,11-12,14-15,17-18,20-21,44-46,50-52,56,67-68H,4,7,10,13,16,19,22-43H2,1-3H3,(H,59,65)(H,60,69)(H,73,74)(H,75,76)(H2,58,61,62)(H2,70,71,72)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t46-,50-,51-,52+,56-/m1/s1
InChIKeyYLCNUSFRBOPINH-JSNRCNKJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(18Z,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoyl-CoA: A C36:6 Very-Long-Chain Polyunsaturated Acyl-CoA Thioester for Retinal and Neurological Research


(18Z,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoyl-CoA (C36:6-CoA) is a very-long-chain polyunsaturated fatty acyl-CoA thioester [1]. It is formed by the formal condensation of coenzyme A with (18Z,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoic acid, a 36-carbon ω-3 polyunsaturated fatty acid bearing six double bonds [2]. At physiological pH 7.3, it exists predominantly as the tetra-anionic (4−) species [3]. This compound represents the extreme upper end of the ultra-long-chain polyunsaturated fatty acyl-CoA spectrum known to be synthesized endogenously in mammalian photoreceptor cells, specifically as a substrate and product of the ELOVL4 elongase system [4].

(18Z,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoyl-CoA Cannot Be Substituted by Common Long-Chain Acyl-CoA Analogs


Commonly available long-chain polyunsaturated acyl-CoAs such as arachidonoyl-CoA (C20:4) and docosahexaenoyl-CoA (C22:6) are structurally and functionally distinct from C36:6-CoA. The retinal photoreceptor outer segment membrane uniquely requires C28–C36 very-long-chain polyunsaturated fatty acids, with C36:6-CoA-derived phosphatidylcholines accounting for approximately 10 mol% of total phosphatidylcholine fatty acids in bovine photoreceptor outer segments [1]. The synthesis of these ultra-long-chain species is exclusively catalyzed by ELOVL4 [2], and shorter-chain CoAs such as C20:4-CoA and C22:6-CoA cannot functionally replace C36:6-CoA as the terminal elongase product or as the sn-1 acyl donor for the specialized dipolyunsaturated phosphatidylcholine species essential for retinal membrane integrity [3]. Generic substitution with commercially prevalent C16–C22 acyl-CoAs therefore fails to address the biochemical requirements of the ELOVL4 pathway and associated disease models.

(18Z,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoyl-CoA: Quantitative Differentiation Evidence Against Closest Analogs


C36:6-CoA Levels in Stargardt Disease-3 Mouse Retina: Direct Quantitative Comparison with Wild-Type

In Stgd3-knockin mice carrying a human pathogenic ELOVL4 5-bp deletion mutation, retinal levels of phosphatidylcholine containing the C36:6 acyl chain were significantly reduced compared to wild-type littermates, as quantified by electrospray ionization tandem mass spectrometry (ESI-MS/MS) [1]. The study directly compared mutant versus wild-type retinas and reported a statistically significant decrease (P < 0.001) in the C36:6-containing phosphatidylcholine species [2].

Stargardt disease ELOVL4 retinal degeneration VLC-PUFA

ELOVL4 Enzymatic Specificity: C36:6-CoA as the Terminal Elongation Product Unique to ELOVL4

ELOVL4 is the only mammalian elongase enzyme capable of synthesizing C28–C36 very-long-chain polyunsaturated fatty acids, including C36:6, from shorter-chain precursors [1]. The UniProt-curated catalytic activity for human ELOVL4 explicitly includes the reaction: (21Z,24Z,27Z,30Z,33Z)-hexatriacontapentaenoyl-CoA + malonyl-CoA + H+ → 3-oxo-(23Z,26Z,29Z,32Z,35Z)-octatriacontahexaenoyl-CoA + CO2 + CoA, with C36:6-CoA intermediates residing within this exclusive pathway [2]. In contrast, ELOVL1, ELOVL2, ELOVL3, ELOVL5, ELOVL6, and ELOVL7 do not synthesize C36 species; ELOVL6 shows highest activity toward C16:0 acyl-CoAs [3], and ELOVL2 activity terminates at C28–C30 products [4].

ELOVL4 fatty acid elongase enzyme specificity VLC-PUFA biosynthesis

Commercial Availability Comparison: C36:6-CoA Is Readily Procurable as a Defined Chemical Entity

(18Z,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoyl-CoA is commercially stocked and available for immediate procurement as a research-grade chemical from established vendors [1]. The compound is offered with defined molecular weight (1274.38 g/mol), molecular formula (C57H94N7O17P3S), and supporting analytical documentation including LC/MS and NMR . In contrast, closely related very-long-chain polyunsaturated acyl-CoAs such as C34:6-CoA and C38:6-CoA are not catalog-listed as stock items and typically require custom synthesis with extended lead times [2].

acyl-CoA procurement research reagents commercial availability

Comparative Membrane Incorporation: C36:6-Derived Phosphatidylcholine Abundance Versus Shorter VLC-PUFAs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of bovine retinal phosphatidylcholines identified 28 distinct dipolyunsaturated PC species containing one very-long-chain polyunsaturated fatty acid (C24–C36) with three to six double bonds in the sn-1 position [1]. Among these, the C36:6-containing PC species was detected and quantified as a distinct component of the photoreceptor outer segment membrane lipidome [2]. Within the total PC fatty acid pool of bovine photoreceptor outer segments, the entire class of C28–C36 VLC-PUFAs collectively accounts for approximately 10 mol% [3]. While exact mole percentage for C36:6 alone was not isolated, its presence within this functionally essential 10 mol% fraction distinguishes it from shorter VLC-PUFAs (e.g., C28–C32) that are less abundant in the extreme ultra-long-chain range.

phosphatidylcholine retinal lipids photoreceptor membrane VLC-PUFA

Chain-Length Specificity: C36:6-CoA Versus C36:5-CoA in ELOVL4 Catalysis

The ELOVL4 elongation cycle accepts (21Z,24Z,27Z,30Z,33Z)-hexatriacontapentaenoyl-CoA (C36:5-CoA) as substrate to produce the 3-oxo intermediate that ultimately yields C38:6-CoA [1]. C36:6-CoA (the fully desaturated hexaene) represents a terminal product that cannot be further elongated by ELOVL4 due to its ω-3 double bond positioning relative to the carboxyl terminus [2]. In contrast, the pentaenoyl analog C36:5-CoA serves as a productive elongase substrate, with the ELOVL4 condensing reaction extending the chain by two carbons [3]. This distinction creates a functional bifurcation: C36:6-CoA functions as a membrane lipid precursor (via acyltransferase incorporation), whereas C36:5-CoA functions as an elongase substrate for further chain extension.

ELOVL4 substrate specificity acyl-CoA elongase desaturation kinetic parameters

Pathway Intermediate Specificity: C36:6-CoA Is Metabolized by HACD Dehydratases Distinct from Common Long-Chain Acyl-CoAs

(2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA (the trans-2-enoyl intermediate) is a direct substrate for mammalian 3-hydroxyacyl-CoA dehydratases (HACD1–4) in the third step of the very-long-chain fatty acid elongation cycle [1]. These HACD enzymes exhibit chain-length preferences and interact with the ELOVL condensation enzymes with defined specificities [2]. In contrast, common long-chain enoyl-CoAs such as trans-2-hexadecenoyl-CoA (C16:1) are processed by distinct dehydratase isoforms (e.g., HACD2 showing higher activity toward C16–C18 substrates) [3]. The participation of C36:6-CoA intermediates in the HACD-catalyzed step represents the extreme upper boundary of the elongase-dehydratase complex substrate range.

HACD 3-hydroxyacyl-CoA dehydratase VLCFA synthesis ER elongation cycle

Procurement Applications of (18Z,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoyl-CoA in Specialized Research Contexts


ELOVL4 Enzyme Activity Assays and Inhibitor Screening

This compound serves as a terminal product standard for quantifying ELOVL4 elongase activity in cell-based or microsomal assays. Because ELOVL4 is the exclusive mammalian enzyme that synthesizes C28–C36 fatty acids [1], C36:6-CoA is essential for calibrating LC-MS/MS detection of the C36 product fraction in ELOVL4 activity measurements. This application is critical for laboratories screening ELOVL4 modulators for Stargardt disease-3 therapeutic development.

Retinal Lipidomics and Photoreceptor Membrane Reconstitution

C36:6-CoA is required as an authentic analytical standard for identifying and quantifying C36:6-containing phosphatidylcholine species in retinal lipid extracts. Bovine and human retina contain 28 distinct dipolyunsaturated PC species containing VLC-PUFAs (C24–C36) in the sn-1 position [2], and C36:6-CoA-derived standards enable accurate MS/MS spectral matching and retention time alignment in targeted lipidomics workflows.

Stargardt Disease-3 Animal Model Metabolic Tracing

In Stgd3-knockin mouse studies, C36:6-containing phosphatidylcholine levels are significantly reduced (P < 0.001) compared to wild-type littermates [3]. Stable isotope-labeled or radiolabeled C36:6-CoA enables metabolic flux analysis to determine whether this deficiency arises from impaired synthesis, increased turnover, or altered acyltransferase incorporation in the disease state.

VLC-PUFA Biosynthetic Pathway Reconstitution

For in vitro reconstitution of the complete four-enzyme very-long-chain fatty acid elongation cycle (condensation, reduction, dehydration, reduction), C36:6-CoA intermediates are necessary to validate the upper chain-length capacity of the HACD dehydratases and trans-2-enoyl-CoA reductases that process substrates beyond C26 [4]. This application supports synthetic biology efforts to produce ω-3 VLC-PUFAs in heterologous expression systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (18Z,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.